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Compound of Interest

Compound Name: AZ-2

Cat. No.: B605723

For Researchers, Scientists, and Drug Development Professionals

This guide provides an independent verification and comparison of key findings for three
investigational oncology agents from AstraZeneca's pipeline. As the term "AZ-2" did not
correspond to a specific publicly disclosed agent, this comparison focuses on three prominent
investigational drugs with distinct mechanisms of action: Saruparib (AZD5305), a PARP1
selective inhibitor; AZD5335, a Folate Receptor Alpha (FRa)-targeted Antibody-Drug Conjugate
(ADC); and Sonesitatug Vedotin (AZD0901), a Claudin-18.2 (CLDN18.2)-targeted ADC.

The information presented is based on publicly available clinical trial data and scientific
publications.

Quantitative Data Summary

The following tables summarize the available quantitative data from key clinical trials for each
investigational agent.

Table 1: Saruparib (AZD5305) - PETRA Trial (Phase I/11a)[1][2][3]
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Endpoint

Patient Population

Result

Objective Response Rate
(ORR)

Evaluable patients with
measurable disease (n=40)
across various solid tumors
with BRCA1/2, PALB2, or
RAD51C/D mutations

25% (10 partial responses)

Disease Control Rate (DCR)

RECIST-measurable patients
(n=22)

59% (Stable Disease or Partial

Response)

Grade =3 Treatment-Related
Adverse Events (TRAES)

Total patients (n=61)

14.8%

Most Common Any-Grade AEs

Total patients (n=61)

Nausea (34.4%), Anemia

(21.3%)
Dose Reductions due to AEs Total patients (n=61) 3.3%
Treatment Discontinuations )
Total patients (n=61) 1.6%

due to AEs

Table 2: AZD5335 - FONTANA Trial (Phase I/lla) in Platinum-Resistant Ovarian Cancer[4][5]
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Endpoint

Patient Population

Result

Objective Response Rate
(ORR)

Patients with FRa expression
>25%

53.6%

Progression-Free Survival
(PFS) at Median Follow-up of

Patients in 1.6-mg/kg to 2.4-

56.2% of patients had not

mg/kg dose cohorts rogressed
7.8 months 9 prog
) Platinum-resistant ovarian
ORR in 1.6 mg/kg dose cohort ) 56%
cancer patients
) Platinum-resistant ovarian
ORR in 2.0 mg/kg dose cohort ] 56.1%
cancer patients
_ Platinum-resistant ovarian
ORR in 2.4 mg/kg dose cohort ) 49.2%
cancer patients
Grade =3 Neutropenia (at 2.4 Patients who received the 2.4-
45.9%

mg/kg dose)

mg/kg dose

Table 3: Sonesitatug Vedotin (AZD0901) - Phase | Trial in Gastric/Gastroesophageal Junction

(GEJ) Cancerl[6][7]

Endpoint Patient Population Result
Confirmed Objective Response ] )
Efficacy analysis set (n=109) 29%
Rate (ORR)
Median Duration of Response Patients with confirmed
~8 months

(DoR)

objective response

Recommended Phase 2 Dose

Based on safety, activity, and

pharmacokinetics

2.2 mg/kg every 3 weeks

Most Frequent Grade 3-4

Adverse Events

Overall patient population

Hematologic and

gastrointestinal toxicities

Experimental Protocols
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Below are the detailed methodologies for the key clinical trials cited.

PETRA Trial (NCT04644068) for Saruparib (AZD5305)[1]
[31[8][9][10][11]

o Study Design: A Phase I/lla, open-label, multicenter, modular dose-escalation and dose-
expansion study.

o Primary Objective: To assess the safety and tolerability of Saruparib as monotherapy and in
combination with other anti-cancer agents.

o Key Inclusion Criteria:

o Patients aged 18 years or older.

o

Histologically or cytologically confirmed advanced solid malignancy.

o

Documented germline or somatic mutations in BRCA1/2, PALB2, or RAD51C/D.

[¢]

Tumor types included advanced breast, ovarian, prostate, and pancreatic cancers.

[¢]

Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

o

Life expectancy of at least 12 weeks.
e Treatment Protocol:

o Saruparib administered orally once daily in continuous 28-day cycles.

o Dose escalation cohorts ranged from 10 mg to 140 mg daily.

o The recommended Phase 2 dose was established at 60 mg once daily.[8]
o Key Assessments:

o Safety and tolerability were monitored through the evaluation of adverse events (AES),
dose-limiting toxicities (DLTs), and laboratory parameters.
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o Preliminary efficacy was assessed by Objective Response Rate (ORR), Duration of
Response (DoR), and Progression-Free Survival (PFS) according to RECIST v1.1.

o Pharmacokinetics and pharmacodynamics were also evaluated.

FONTANA Trial (NCT05797168) for AZD5335[13][14][15]
[16][17][18]

o Study Design: A modular Phase I/lla, open-label, multi-center study.

o Primary Objective: To assess the safety, tolerability, pharmacokinetics, and preliminary
efficacy of ascending doses of AZD5335 as monotherapy and in combination with other anti-
cancer agents.

e Key Inclusion Criteria:

[¢]

Patients aged 18 years or older.

o

Advanced solid tumors, with specific cohorts for ovarian cancer and lung adenocarcinoma.

o

Measurable disease per RECIST v1.1.

[¢]

ECOG performance status of 0 or 1.

o

Life expectancy of at least 12 weeks.

o

For participants who have previously received ADCs, a fresh baseline biopsy is required.

e Treatment Protocol:

[¢]

AZD5335 administered intravenously in 3-week cycles.

[¢]

The study includes dose escalation and dose optimization parts.

o

Module 1 evaluates AZD5335 monotherapy.

(¢]

Other modules assess AZD5335 in combination with agents like Saruparib, Bevacizumab,
and Carboplatin.
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o Key Assessments:
o Safety and tolerability are the primary endpoints, monitored via AEs and DLTs.
o Preliminary efficacy is evaluated through ORR and other measures of tumor response.

o Tumor biopsies are taken to assess FRa expression levels.

Phase | Trial (KYM901) for Sonesitatug Vedotin
(AZD0901)[6]

o Study Design: A multicenter, open-label, single-arm, Phase I trial with dose-escalation and
dose-expansion stages.

¢ Primary Objectives:
o Dose-escalation: To evaluate adverse events and dose-limiting toxicities.

o Dose-expansion: To determine the objective response rate and the recommended Phase 2
dose.

e Key Inclusion Criteria:

o Patients with advanced solid tumors, including gastric, gastroesophageal junction, and
pancreatic cancers.

o Patients were recruited from 31 hospital sites in China.
e Treatment Protocol:
o Sonesitatug vedotin administered intravenously every 3 weeks.
o Dose escalation ranged from 0.3 to 3.4 mg/kg.
o Dose expansion cohorts received 2.2 to 3.0 mg/kg.

o Key Assessments:
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o Safety was assessed through the monitoring of adverse events.

o Efficacy was evaluated by the confirmed objective response rate, defined as a partial or
complete response verified by follow-up imaging at least 4 weeks after the initial
assessment.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action and experimental workflows for the
investigational agents.

Sonesitatug Vedotin (CLDN18.2-Targeted ADC)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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